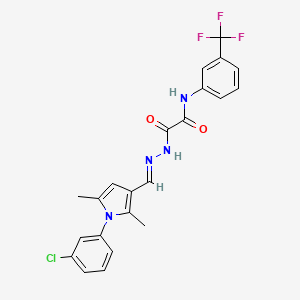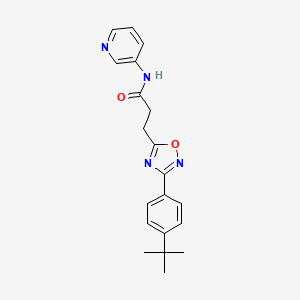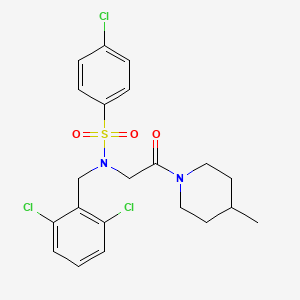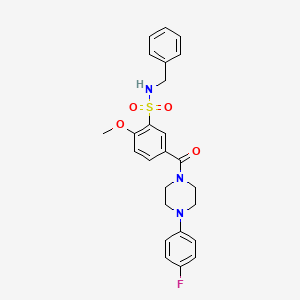
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as DMSB, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. DMSB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase.
Biochemical and physiological effects:
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to reduce the replication of the hepatitis C virus in cell culture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a promising compound for further study. However, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has some limitations for lab experiments. It has been found to exhibit poor solubility in aqueous solutions, which may limit its bioavailability. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods for 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. Another area of research is the elucidation of the mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. Further studies are needed to determine the specific enzymes and signaling pathways targeted by 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide. Additionally, more studies are needed to determine the efficacy and safety of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide in animal models and clinical trials. Finally, the potential use of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide in combination with other anticancer, anti-inflammatory, and antiviral agents should be explored.
Métodos De Síntesis
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been synthesized using various methods, including the reaction of 3-(dimethylsulfamoyl)benzoic acid with 3-methoxyaniline in the presence of a coupling agent. Another method involves the reaction of 3-(dimethylsulfamoyl)benzoic acid with 3-methoxyphenylamine in the presence of a dehydrating agent. The yield of 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide using these methods ranges from 50% to 80%.
Aplicaciones Científicas De Investigación
3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-(3-methoxyphenyl)benzamide has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
5-(4-benzhydrylpiperazine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-28(2)35(32,33)25-20-23(14-15-24(25)34-3)27(31)30-18-16-29(17-19-30)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,20,26H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRDSFSDSCLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N,N-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














